

Synthesis and characterization of 5-tert-Butyl-4-methyl-thiazol-2-ylamine

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Compound of Interest

Compound Name: 5-tert-Butyl-4-methyl-thiazol-2-ylamine

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An In-depth Technical Guide to the Synthesis and Characterization of 5-tert-Butyl-4-methyl-thiazol-2-ylamine

Disclaimer: The following technical guide details a proposed synthesis and predicted characterization data for **5-tert-Butyl-4-methyl-thiazol-2-ylamine**. As of the compilation of this document, specific literature detailing a full experimental synthesis and characterization of this exact molecule is limited. The methodologies and data presented are therefore based on established chemical principles, primarily the Hantzsch thiazole synthesis, and extrapolated from spectral data of structurally analogous compounds. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

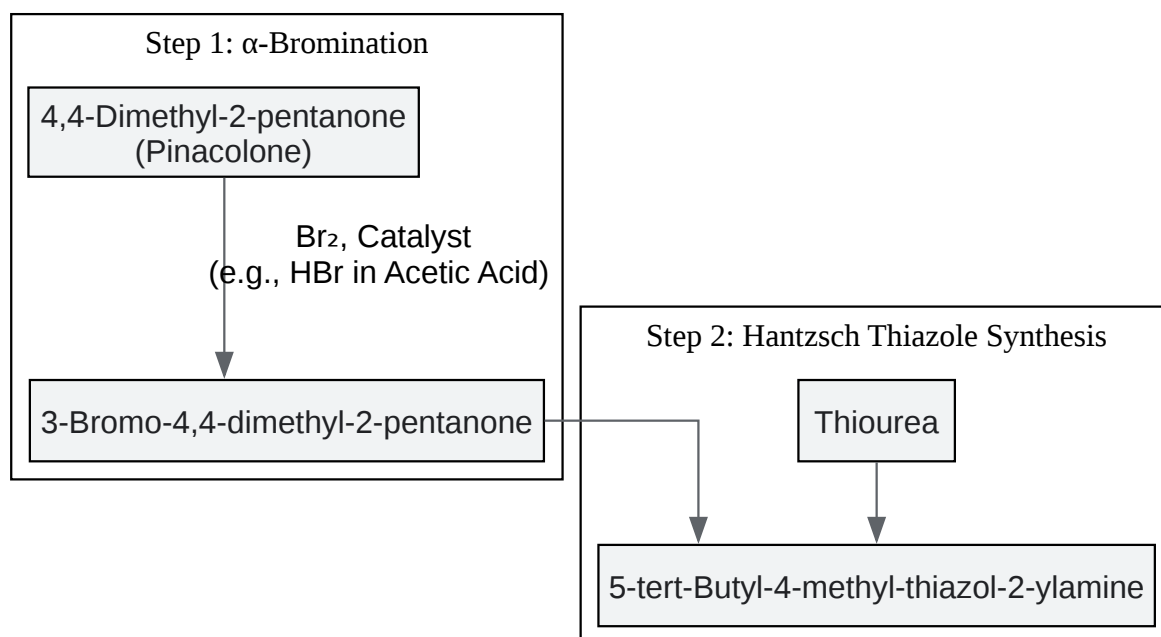
2-Aminothiazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmacologically active compounds. Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The title compound, **5-tert-Butyl-4-methyl-thiazol-2-ylamine**, incorporates a bulky tert-butyl group, which can enhance lipophilicity and modulate binding interactions with biological targets, and a methyl group that can influence the electronic properties of the thiazole ring. This guide provides a comprehensive, albeit predictive, framework for its synthesis and structural elucidation.

Proposed Synthetic Pathway

The most direct and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α -haloketone with a thioamide. For the target molecule, the proposed pathway involves two main steps:

- Bromination of Ketone: Synthesis of the key intermediate, 3-bromo-4,4-dimethyl-2-pentanone, via the α -bromination of 4,4-dimethyl-2-pentanone (pinacolone).
- Hantzsch Cyclization: Reaction of 3-bromo-4,4-dimethyl-2-pentanone with thiourea to form the desired **5-tert-Butyl-4-methyl-thiazol-2-ylamine**.

The overall synthetic workflow is depicted below.



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Caption: Proposed two-step synthesis of **5-tert-Butyl-4-methyl-thiazol-2-ylamine**.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4,4-dimethyl-2-pentanone

This protocol describes the acid-catalyzed α -bromination of a ketone.

Materials:

- 4,4-Dimethyl-2-pentanone (Pinacolone)
- Bromine (Br_2)
- Glacial Acetic Acid
- Hydrobromic acid (HBr , 48% aq.) as a catalyst (optional)
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethyl-2-pentanone (1.0 eq) in glacial acetic acid.
- Cool the flask in an ice bath to 0-5 °C.
- Add a catalytic amount of hydrobromic acid.
- Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. The characteristic red-brown color of bromine should dissipate.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
- Carefully pour the reaction mixture into an excess of cold water.
- Extract the aqueous layer three times with dichloromethane.
- Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-bromo-4,4-dimethyl-2-pentanone.^[4]
- The product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 5-tert-Butyl-4-methyl-thiazol-2-ylamine

This protocol is an adaptation of the classical Hantzsch thiazole synthesis.^{[1][3]}

Materials:

- 3-Bromo-4,4-dimethyl-2-pentanone (from Protocol 1)
- Thiourea
- Ethanol or Methanol
- Sodium carbonate (Na_2CO_3) solution, 5%
- Deionized water
- Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

- In a round-bottom flask, combine 3-bromo-4,4-dimethyl-2-pentanone (1.0 eq) and thiourea (1.2 eq).
- Add ethanol or methanol as the solvent and a magnetic stir bar.
- Heat the mixture to a gentle reflux (approximately 70-80 °C) with stirring for 2-4 hours. Monitor the reaction progress using TLC.
- Upon completion, remove the heat source and allow the solution to cool to room temperature. The initial product may be the HBr salt of the thiazole.[2]
- Pour the cooled reaction mixture into a beaker containing an excess of 5% sodium carbonate solution to neutralize the acid and precipitate the free amine.
- Stir the resulting suspension for 15-20 minutes.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
- Allow the product to air dry or dry in a vacuum oven at a low temperature.
- The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Predicted Characterization Data

The following tables summarize the predicted analytical data for **5-tert-Butyl-4-methyl-thiazol-2-ylamine** based on the analysis of structurally similar compounds.[5][6][7]

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~6.8 - 7.0	Broad Singlet	2H	-NH ₂	D ₂ O exchangeable
~2.15	Singlet	3H	Ring -CH ₃	

| ~1.30 | Singlet | 9H | -C(CH₃)₃ | |

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~168	C2 (C-NH ₂)
~145	C5 (C-tert-Butyl)
~115	C4 (C-CH ₃)
~32	Quaternary C of tert-Butyl
~30	-C(CH ₃) ₃

| ~15 | Ring -CH₃ |

Table 3: Predicted FT-IR Data

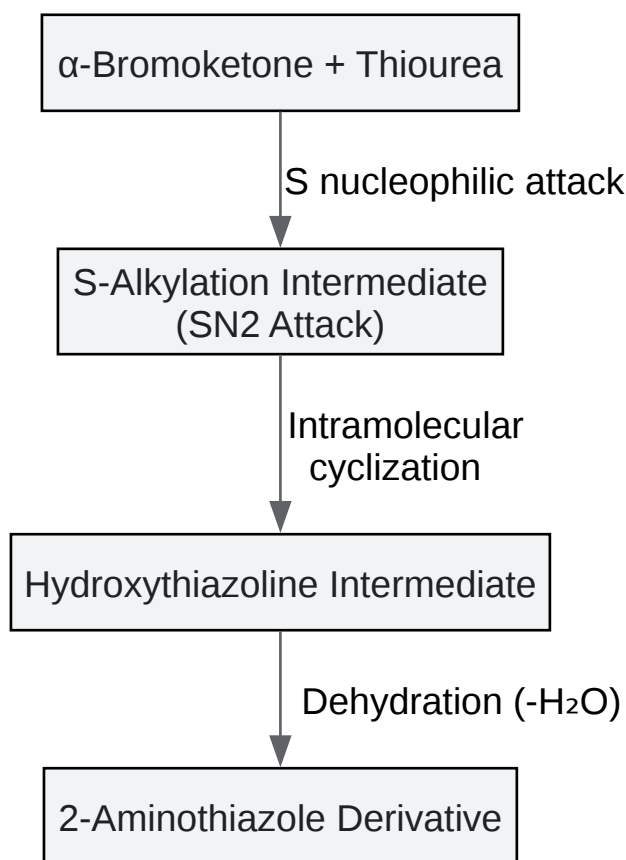
Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3250	Strong, Broad	N-H stretching (asymmetric & symmetric) of -NH ₂
2960 - 2870	Strong	C-H stretching of alkyl groups
~1630	Strong	C=N stretching of thiazole ring
~1540	Strong	N-H bending of -NH ₂
1470 - 1360	Medium	C-H bending of alkyl groups

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
170	[M] ⁺ (Molecular Ion for C ₈ H ₁₄ N ₂ S)
155	[M - CH ₃] ⁺ (Loss of a methyl group)

Hantzsch Reaction Mechanism Visualization

The mechanism for the cyclization step proceeds via an initial nucleophilic attack by the sulfur of thiourea, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.^[3]



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Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

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